4,7-Dimethoxy-2-piperazin-1-yl-1,3-benzothiazole
Description
Properties
IUPAC Name |
4,7-dimethoxy-2-piperazin-1-yl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-17-9-3-4-10(18-2)12-11(9)15-13(19-12)16-7-5-14-6-8-16/h3-4,14H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDVLYVPFAUTOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Route
The synthesis of 4,7-Dimethoxy-2-piperazin-1-yl-1,3-benzothiazole typically proceeds via the following key steps:
Formation of the Benzothiazole Core:
The benzothiazole ring system is usually constructed through condensation reactions involving 2-aminothiophenol derivatives with suitable aldehydes or ketones bearing methoxy groups at the 4 and 7 positions. These reactions often employ dehydrating agents or catalysts such as polyphosphoric acid (PPA) or phosphoryl chloride (POCl₃) to facilitate cyclization.Introduction of Methoxy Groups:
The methoxy substituents at positions 4 and 7 are introduced either through methylation of hydroxyl groups or via the use of methoxy-substituted precursors during the initial synthesis steps. Methylation can be achieved using methyl iodide (MeI) or dimethyl sulfate in the presence of a base like potassium carbonate (K₂CO₃).Functionalization at the 2-Position:
The 2-position of the benzothiazole ring is functionalized with a leaving group, such as a halogen (bromine or chlorine), to enable subsequent nucleophilic substitution with piperazine derivatives.Attachment of the Piperazine Moiety:
The piperazine ring is introduced via nucleophilic substitution, where the halogenated benzothiazole intermediate reacts with piperazine in a polar aprotic solvent such as dimethylformamide (DMF) or ethanol, often under reflux conditions. The reaction may be catalyzed with bases like triethylamine (TEA) to enhance nucleophilicity.
Specific Reaction Conditions and Reagents
| Step | Reagents | Solvent | Conditions | Notes |
|---|---|---|---|---|
| Benzothiazole ring formation | 2-aminothiophenol + aldehyde/ketone | PPA or POCl₃ | Reflux | Cyclization to form benzothiazole core |
| Methoxy substitution | Methyl iodide or dimethyl sulfate | K₂CO₃ in acetone or DMF | Room temperature to reflux | Methylation of hydroxyl groups |
| Halogenation at 2-position | N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) | Chloroform or DCM | Room temperature | Introduces leaving group for substitution |
| Nucleophilic substitution | Piperazine | DMF or ethanol | Reflux | Attaches piperazine ring |
Reaction Pathway Summary
The overall synthetic pathway can be summarized as:
- Cyclization of 2-aminothiophenol derivatives with suitable aldehydes to form the benzothiazole core.
- Methylation of the aromatic ring to introduce methoxy groups at positions 4 and 7.
- Halogenation at the 2-position to facilitate nucleophilic substitution.
- Nucleophilic attack by piperazine to yield the final compound.
Research Findings and Optimization
Research indicates that reaction conditions such as temperature, solvent choice, and reagent equivalents significantly influence the yield and purity of the final product. For instance, refluxing in ethanol with triethylamine as a base enhances the substitution efficiency at the 2-position. Additionally, purification steps like column chromatography or recrystallization are employed to isolate the desired compound with high purity.
Data Table: Summary of Preparation Methods
| Step | Reagents | Solvent | Conditions | Yield Optimization | References |
|---|---|---|---|---|---|
| Benzothiazole core synthesis | 2-aminothiophenol + aldehyde | PPA or POCl₃ | Reflux | Use of dehydrating agents | |
| Methoxy group introduction | MeI or dimethyl sulfate | K₂CO₃ in acetone | Reflux | Excess methylating agent | |
| Halogenation at 2-position | NBS or NCS | DCM or chloroform | Room temp | Controlled addition | |
| Piperazine attachment | Piperazine | DMF or ethanol | Reflux | Extended reaction time |
Chemical Reactions Analysis
Types of Reactions
4,7-Dimethoxy-2-piperazin-1-yl-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the benzothiazole ring .
Scientific Research Applications
4,7-Dimethoxy-2-piperazin-1-yl-1,3-benzothiazole (CAS: 1105194-52-2) is a compound that has garnered attention in various scientific research applications. This article explores its applications, particularly in medicinal chemistry and biological studies, alongside relevant data tables and documented case studies.
Medicinal Chemistry
This compound has been studied for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. It serves as a versatile scaffold for the development of various bioactive molecules.
Case Studies:
- Antitumor Activity: Research indicates that derivatives of benzothiazole exhibit significant antitumor properties. Studies have shown that compounds similar to this compound can inhibit cancer cell proliferation in vitro and in vivo models .
Antimicrobial Properties
The benzothiazole moiety is known for its antimicrobial activity. Compounds containing this structure have been evaluated against various bacterial strains.
Case Studies:
- Bacterial Inhibition: A study demonstrated that benzothiazole derivatives, including those similar to this compound, exhibited notable activity against Gram-positive and Gram-negative bacteria .
Neurological Research
There is growing interest in the neuroprotective effects of benzothiazole derivatives. Research suggests that these compounds may have implications in treating neurodegenerative diseases.
Case Studies:
- Neuroprotective Effects: Experimental studies on related compounds have shown potential in reducing oxidative stress and apoptosis in neuronal cells, indicating a possible therapeutic role in conditions like Alzheimer's disease .
Synthesis of New Compounds
The compound serves as a starting material for synthesizing new chemical entities with enhanced biological activities.
Case Studies:
- Synthetic Pathways: Various synthetic routes have been developed to modify the piperazine and benzothiazole components to create analogs with improved potency and selectivity for specific biological targets .
Summary of Findings
The applications of this compound span across medicinal chemistry, antimicrobial research, and neurological studies. Its structural properties allow for significant versatility in drug design and development.
The ongoing research into this compound highlights its potential for future therapeutic applications, particularly in oncology and infectious disease treatment. Continued exploration of its derivatives may lead to the discovery of novel agents that can effectively target various diseases.
Mechanism of Action
The mechanism of action of 4,7-Dimethoxy-2-piperazin-1-yl-1,3-benzothiazole involves its interaction with specific molecular targets in the body. For example, it may act as an antagonist of dopamine and serotonin receptors, which are involved in the regulation of mood and behavior . The compound’s effects on these receptors can help explain its potential antipsychotic properties.
Comparison with Similar Compounds
Structural Comparison with Similar Benzothiazole Derivatives
Benzothiazoles exhibit diverse biological activities depending on substituent patterns. Below is a structural comparison of 4,7-dimethoxy-2-piperazin-1-yl-1,3-benzothiazole with key analogs:
Key Observations :
- Substituent Position : Methoxy groups at 4,7 positions (main compound) contrast with trifluoromethoxy (position 6 in Riluzole analogs) or chlorine (positions 4,7 in dichloro derivatives), altering electronic and steric profiles.
- Piperazine vs.
Implications for this compound :
- Methoxy substituents may reduce metabolic degradation compared to halogenated analogs, though this requires experimental validation.
Physicochemical and Spectral Properties
Comparative physicochemical data highlight substituent effects:
Spectroscopic Characterization :
Biological Activity
Overview
4,7-Dimethoxy-2-piperazin-1-yl-1,3-benzothiazole (CAS: 1105194-52-2) is a heterocyclic compound that exhibits significant biological activity. It combines the structural features of benzothiazole and piperazine, which are known for their diverse pharmacological properties. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and neurological disorders.
Structural Characteristics
The presence of methoxy groups at positions 4 and 7 on the benzothiazole ring enhances the compound's reactivity and biological activity compared to similar compounds. The piperazine moiety contributes to its interaction with biological targets, particularly in modulating neurotransmitter receptors and influencing cell signaling pathways .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines, including A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung carcinoma). The compound's mechanism of action involves the inhibition of key signaling pathways such as AKT and ERK, which are crucial for cancer cell survival and proliferation .
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 | 2.0 | Inhibition of AKT/ERK signaling |
| A549 | 1.5 | Induction of apoptosis |
| H1299 | 1.8 | Cell cycle arrest |
Antimicrobial Activity
In addition to its anticancer effects, this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibition of growth at low concentrations. The mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways essential for bacterial survival .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1.0 µg/mL |
| Pseudomonas aeruginosa | 0.8 µg/mL |
Neuropharmacological Effects
The compound also demonstrates potential as an antipsychotic agent. Studies suggest that it may modulate neurotransmitter systems by acting on serotonin and dopamine receptors, which could be beneficial in treating conditions such as schizophrenia and depression .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Interaction : The compound can inhibit cytochrome P450 enzymes involved in drug metabolism.
- Cell Signaling Modulation : It influences pathways that regulate cell growth, differentiation, and apoptosis.
- Receptor Binding : The piperazine moiety allows for interaction with neurotransmitter receptors, potentially altering synaptic transmission .
Case Studies
Several case studies have explored the efficacy of this compound in preclinical settings:
- Study on Cancer Cell Lines : A study evaluated the effectiveness of this compound against multiple cancer cell lines. Results indicated a dose-dependent reduction in cell viability alongside increased apoptosis markers .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties against drug-resistant bacterial strains. The findings demonstrated that this compound could serve as a lead for developing new antibiotics .
Q & A
Q. Table 1: Comparison of Reaction Conditions
| Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purification Method | Source |
|---|---|---|---|---|---|---|
| 2-Chloro-BT + Piperazine | Ethanol | 80 | 36 | 85 | Column chromatography | |
| Hydrazide intermediates | DMSO | Reflux | 18 | 65 | Recrystallization (H₂O/EtOH) |
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- FT-IR: Identify key functional groups (e.g., C-S stretching in benzothiazole at ~650 cm⁻¹, piperazine N-H at ~3300 cm⁻¹) .
- ¹H/¹³C NMR: Confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, piperazine protons as a multiplet at δ 2.5–3.5 ppm) .
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ peak at m/z 348.1234) .
Advanced: How can reaction yields be optimized for piperazine incorporation?
Methodological Answer:
- Catalyst screening: Use CuSO₄·5H₂O/sodium ascorbate in click chemistry to enhance regioselectivity .
- Solvent optimization: Ethanol improves solubility of piperazine, while DMF accelerates reaction rates but may reduce purity .
- Temperature control: Prolonged heating (>24 hours) at 80°C minimizes side products (e.g., dimerization) .
Advanced: How should researchers resolve contradictions in reported biological activities (e.g., enzyme activation vs. inhibition)?
Methodological Answer:
- Dose-response studies: Test compound concentrations across a wide range (0.1–100 μM) to identify biphasic effects, as seen in benzothiazole-pyrazole hybrids .
- Enzyme-specific assays: Use isolated AST/ALT enzymes (vs. cell-based assays) to rule out off-target interactions .
- Structural analogs: Compare activities of derivatives (e.g., fluorophenyl vs. bromophenyl substituents) to pinpoint structure-activity relationships (SAR) .
Q. Table 2: Biological Activity of Selected Derivatives
| Compound | Substituent | AST Activity | ALT Activity | Source |
|---|---|---|---|---|
| A2 | 4-Fluorophenyl | Inhibition | Inhibition | |
| A5 | 4-Methoxyphenyl | Inhibition | Activation | |
| 9c | 4-Bromophenyl | N/A | Strong binding (docking) |
Advanced: What pharmacological evaluations are critical prior to preclinical trials?
Methodological Answer:
- ADME studies: Assess absorption (Caco-2 cell permeability), metabolic stability (liver microsomes), and plasma protein binding .
- Toxicity screening: Use zebrafish models or HEK293 cells to evaluate acute toxicity (IC₅₀) .
- Target engagement: Validate adenosine A2A receptor binding via competition assays (Ki < 100 nM for therapeutic potential) .
Advanced: How can computational modeling guide structural optimization?
Methodological Answer:
- Molecular docking: Use AutoDock Vina to predict binding poses with targets (e.g., 9c binds to the active site of acetylcholinesterase with ΔG = -9.2 kcal/mol) .
- QSAR models: Corrogate electronic parameters (HOMO/LUMO) with bioactivity to prioritize substituents (e.g., electron-withdrawing groups enhance inhibition) .
Advanced: What strategies mitigate challenges in metabolic stability studies?
Methodological Answer:
- Microsomal incubations: Use human liver microsomes (HLM) with NADPH to identify major metabolites (e.g., demethylation of methoxy groups) .
- Stable isotope labeling: Track metabolic pathways via ¹³C-labeled analogs .
- CYP inhibition assays: Screen for interactions with CYP3A4/2D6 to predict drug-drug interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
